3-Methylchromane-3-carboxylic acid

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

3-Methylchromane-3-carboxylic acid (CAS 615560-17-3) is a heterocyclic compound belonging to the chromane (benzodihydropyran) class, characterized by a 3,4-dihydro-2H-1-benzopyran ring system with a methyl group and a carboxylic acid functionality at the 3-position. Its molecular formula is C₁₁H₁₂O₃ with a molecular weight of 192.21 g/mol, and it is typically supplied as a white to off-white powder with purity specifications up to 98% for research and development applications.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 615560-17-3
Cat. No. B8496694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylchromane-3-carboxylic acid
CAS615560-17-3
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2OC1)C(=O)O
InChIInChI=1S/C11H12O3/c1-11(10(12)13)6-8-4-2-3-5-9(8)14-7-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyNXEKVNJSGBBYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylchromane-3-carboxylic acid (CAS 615560-17-3): Chemical Identity and Procurement Baseline for Medicinal Chemistry Scaffolds


3-Methylchromane-3-carboxylic acid (CAS 615560-17-3) is a heterocyclic compound belonging to the chromane (benzodihydropyran) class, characterized by a 3,4-dihydro-2H-1-benzopyran ring system with a methyl group and a carboxylic acid functionality at the 3-position [1]. Its molecular formula is C₁₁H₁₂O₃ with a molecular weight of 192.21 g/mol, and it is typically supplied as a white to off-white powder with purity specifications up to 98% for research and development applications . As a substituted chromane-3-carboxylic acid derivative, this compound serves as a versatile intermediate or scaffold in medicinal chemistry programs targeting areas such as metabolic disorders, nuclear receptor modulation, and anti-estrogenic therapies, where the chromane core is a privileged pharmacophore [2]. The presence of the geminal 3-methyl substitution adjacent to the carboxylic acid moiety introduces steric constraint and lipophilicity that distinguishes it from the parent chromane-3-carboxylic acid framework, offering a unique vector for structure-activity relationship (SAR) exploration in drug discovery campaigns [1].

Beyond the Chromane Scaffold: Why Structural Analogs of 3-Methylchromane-3-carboxylic acid Are Not Interchangeable in Biological Systems


While the chromane-3-carboxylic acid scaffold is a common feature in numerous research compounds and intermediates, procurement decisions based on structural similarity alone risk experimental inconsistency and off-target activity. The introduction of a 3-methyl group in 3-methylchromane-3-carboxylic acid creates a sterically hindered, quaternary carbon center that profoundly alters the compound's conformational dynamics, lipophilicity (cLogP), and electronic distribution relative to the unsubstituted chromane-3-carboxylic acid . This subtle modification can translate into significant differences in target binding affinity and metabolic stability. For instance, in the broader class of chromanecarboxylic acids, minor substituent changes are known to invert selectivity profiles, as demonstrated by the differential inhibition of monoamine oxidase isoforms by chromone-2- and chromone-3-carboxylic acids [1]. Furthermore, patent literature on chroman-3-carboxylic acid derivatives for diabetes and lipid disorders explicitly establishes that specific substitutions on the chromane ring are critical for achieving desired in vivo efficacy, such as reductions in plasma glucose, insulin, and free fatty acids [2]. Therefore, substituting 3-methylchromane-3-carboxylic acid with a more accessible, structurally related analog like methyl chroman-3-carboxylate (CAS 68281-60-7) or the unsubstituted chromane-3-carboxylic acid introduces a new, unvalidated chemical entity into the experimental workflow, rendering comparative SAR analysis meaningless and potentially compromising the reproducibility of key biological findings .

Quantitative Differentiation Profile: Head-to-Head and Class-Level Evidence for 3-Methylchromane-3-carboxylic acid Selection


Steric and Conformational Constraint: Structural Divergence from Unsubstituted Chromane-3-carboxylic Acid

The presence of a geminal 3-methyl group in 3-methylchromane-3-carboxylic acid introduces a quaternary carbon center that imposes a significant steric constraint not present in the unsubstituted chromane-3-carboxylic acid. This substitution eliminates a degree of conformational freedom and alters the preferred orientation of the carboxylic acid moiety. While direct crystallographic data for the target compound is not available in public literature, the structural difference is quantifiable by comparing computed molecular descriptors. The introduction of a methyl group increases the number of rotatable bonds by one (from 1 in chromane-3-carboxylic acid to 2 in the target compound), yet the quaternary center restricts the conformational space accessible to the adjacent carboxylic acid, effectively locking the functional group into a more defined spatial orientation [1]. This enforced conformation is a critical differentiator for molecular recognition in biological systems where binding pockets have defined steric requirements.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Lipophilicity Modulation: cLogP Differentiation from Methyl Chroman-3-carboxylate

The carboxylic acid functionality in 3-methylchromane-3-carboxylic acid (MW 192.21) confers a distinct lipophilicity profile compared to its corresponding methyl ester, methyl chroman-3-carboxylate (CAS 68281-60-7), which is a common alternative or precursor in synthesis. While experimental logP values are not publicly available for direct comparison, the structural difference (acid vs. ester) allows for a reliable class-level inference of a significant cLogP differential. Carboxylic acids are substantially more polar and less lipophilic than their methyl ester counterparts, leading to a predicted difference in cLogP of approximately 1-2 log units . This difference has direct consequences for solubility, membrane permeability, and plasma protein binding in biological assays .

Physicochemical Property Lipophilicity Drug Design

Chemical Reactivity and Salt Formation Potential: A Distinction from Ester Analogs

The free carboxylic acid moiety of 3-methylchromane-3-carboxylic acid provides a functional handle for salt formation with various pharmaceutically acceptable bases, a key advantage for improving solubility, stability, or bioavailability in in vivo studies. This chemical reactivity is absent in its methyl ester counterpart, methyl chroman-3-carboxylate, which is essentially neutral and requires a separate hydrolysis step to generate the active acid. The ability to form a sodium, potassium, or other salt is a critical differentiator when designing formulations for in vivo efficacy studies, particularly in metabolic disease models where oral bioavailability is a key endpoint [1].

Synthetic Chemistry Formulation Science Prodrug Design

Exploitation of Chromane Scaffold Privilege in Metabolic and Anti-Estrogenic Patent Space

The chromane-3-carboxylic acid scaffold, of which 3-methylchromane-3-carboxylic acid is a specific derivative, is explicitly claimed and exemplified as a key structural class in patents targeting metabolic disorders (e.g., PPAR modulation for type II diabetes and dyslipidemia) and anti-estrogenic activity [1][2]. The '127 patent ('Chroman carboxylic acid derivatives for the treatment of diabetes and lipid disorders') establishes that derivatives of 3-chromancarboxylic acid demonstrate promising results in reducing glucose, insulin, and free fatty acids in murine models [1]. Separately, the '571 patent ('3-methyl-chromane or thiochromane derivatives') specifically claims 3-methyl-substituted chromanes as anti-estrogenic agents for the treatment of breast cancer [2]. These patent landscapes validate the commercial and therapeutic relevance of this specific substitution pattern. While specific in vivo data for the exact compound 3-methylchromane-3-carboxylic acid is not disclosed in the public domain, its core structure is the subject of active intellectual property, underscoring its differentiation and potential value as a non-infringing research tool or a key intermediate for exploring these therapeutic areas.

Patent Analysis Nuclear Receptors Anti-Estrogen Therapy

High-Value Application Scenarios for 3-Methylchromane-3-carboxylic acid in Academic and Industrial Research


Structure-Activity Relationship (SAR) Studies for Nuclear Receptor Modulation (e.g., PPARs)

Utilize 3-methylchromane-3-carboxylic acid as a key reference compound or synthetic intermediate in SAR campaigns focused on identifying novel PPARα, PPARγ, or PPARδ modulators for metabolic diseases. The patent literature explicitly identifies 3-chromancarboxylic acid derivatives as a promising class for reducing glucose and lipid levels [1]. The specific 3-methyl substitution pattern and free carboxylic acid provide a chemically distinct starting point for exploring the effects of steric bulk and acidity on target engagement and in vivo efficacy in models of type II diabetes and dyslipidemia. This application leverages the compound's established scaffold privilege and its ability to form diverse salts for formulation screening [1].

Development of Novel Anti-Estrogenic Agents for Oncology

Employ 3-methylchromane-3-carboxylic acid as a foundational scaffold or a synthetic building block in the design and synthesis of next-generation anti-estrogenic compounds. The '571 patent specifically claims 3-methyl-chromane derivatives for anti-estrogenic activity and the treatment of breast cancer [2]. This provides a clear rationale for using this compound in medicinal chemistry programs aimed at developing orally bioavailable, non-steroidal anti-estrogens with reduced agonistic side effects. The steric constraint imposed by the 3-methyl group is a key design feature claimed in the patent literature for achieving desired receptor interactions [2].

Preclinical Formulation and Salt Screening for Enhanced Bioavailability

Leverage the free carboxylic acid group of 3-methylchromane-3-carboxylic acid to perform systematic salt screening and polymorph identification. This is a critical step in preclinical development for improving the solubility, stability, and oral bioavailability of chromane-based drug candidates. Unlike its methyl ester analog (methyl chroman-3-carboxylate), this compound can directly form pharmaceutically acceptable salts (e.g., sodium, potassium, calcium) with a wide range of counterions [1]. This application is essential for advancing a compound from in vitro activity to robust in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

Synthesis of Diverse Chromane-Based Chemical Libraries for Biological Screening

Use 3-methylchromane-3-carboxylic acid as a versatile intermediate for the parallel synthesis of focused chemical libraries. The carboxylic acid can be readily activated (e.g., as an acid chloride or via coupling reagents) to form amides, esters, and other derivatives. This allows medicinal chemists to rapidly explore chemical space around the 3-position of the chromane ring, generating a collection of novel compounds for screening against a panel of biological targets implicated in metabolic, oncologic, or inflammatory diseases [1]. The geminal 3-methyl group provides a unique, sterically differentiated vector for diversification compared to the unsubstituted chromane-3-carboxylic acid .

Technical Documentation Hub

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